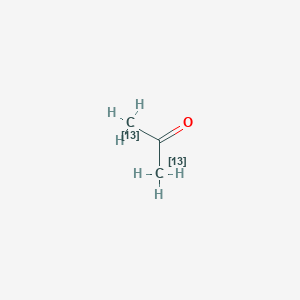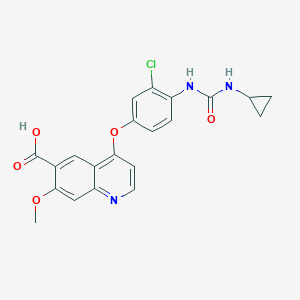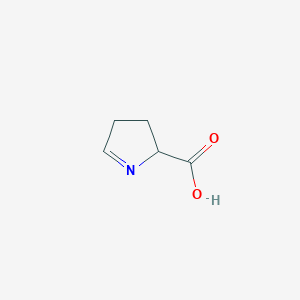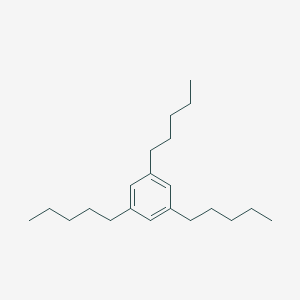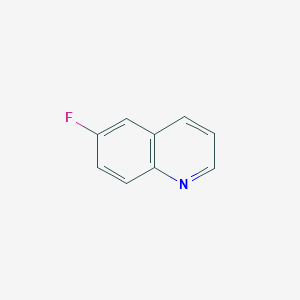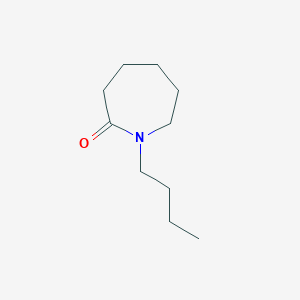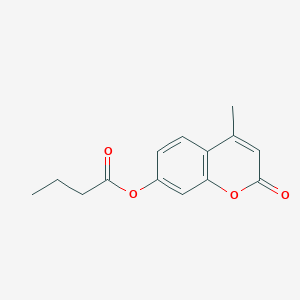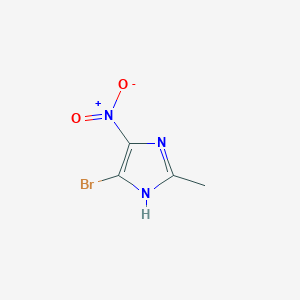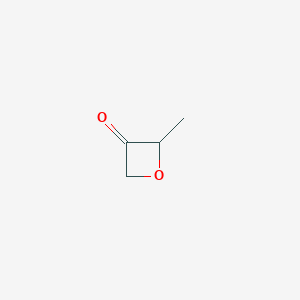
2-Methyloxetan-3-one
Overview
Description
2-Methyloxetan-3-one is a cyclic ether with the molecular formula C₄H₆O₂. It is a derivative of 3-Oxetanone and is known for its unique four-membered ring structure.
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of appropriate precursors.
Epoxide Ring Opening/Ring Closing: Another method involves the ring-opening of epoxides followed by ring-closing reactions.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: This compound can also participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated oxetanes and other substituted derivatives.
Mechanism of Action
Target of Action
2-Methyloxetan-3-one is a derivative of 3-Oxetanone . It primarily targets alkyl-substituted cyclic ethers, which are intermediates formed in abundance during the low-temperature oxidation of hydrocarbons and biofuels .
Mode of Action
The compound interacts with its targets through a chain-propagating step with OH . This interaction results in the formation of cyclic ether radicals. These radicals then undergo a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .
Biochemical Pathways
The affected biochemical pathways involve the low-temperature oxidation of hydrocarbons and biofuels . The interaction of this compound with its targets leads to the formation of cyclic ether radicals. These radicals then compete between ring opening and reaction with O2 . The reaction with O2 enables pathways mediated by QOOH .
Result of Action
The action of this compound results in the formation of specific radicals of 2-methyloxetane . These include methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein . Additionally, ring-opening reactions of QOOH radicals derived from 2-methyloxetane produce ketohydroperoxide species (performic acid and 2-hydroperoxyacetaldehyde), which may impart additional chain-branching potential, and dicarbonyl species (3-oxobutanal and 2-methylpropanedial), which often serve as proxies for modeling reaction rates of ketohydroperoxides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions under which the compound is used can affect its reactivity . .
Biochemical Analysis
Biochemical Properties
2-Methyloxetan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain oxidizing enzymes, which facilitate the formation of reactive intermediates. These intermediates can further react with nucleophiles, leading to the formation of various biochemical products. The interaction of this compound with enzymes such as cytochrome P450 oxidases is particularly noteworthy, as these enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated derivatives .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been observed to modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is essential to carefully monitor and adjust the dosage to avoid potential toxicity in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a crucial role in the oxidation-reduction reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding sites on transport proteins. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes .
Scientific Research Applications
Comparison with Similar Compounds
2-Methyleneoxetane: This compound has a similar ring structure but features a methylene group at the second position instead of a methyl group.
Tetrahydrofuran: Although it has a five-membered ring, tetrahydrofuran is often compared to oxetanes due to its similar chemical properties.
Uniqueness of this compound: The presence of the methyl group at the second position in this compound imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methyloxetan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNNMPBRZQLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


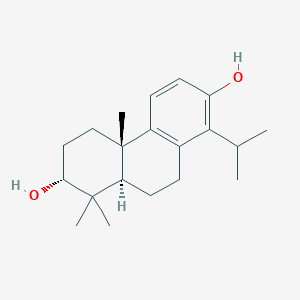
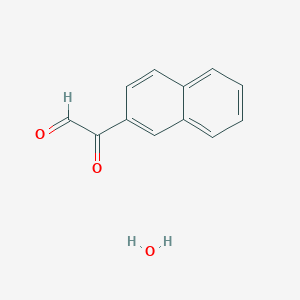
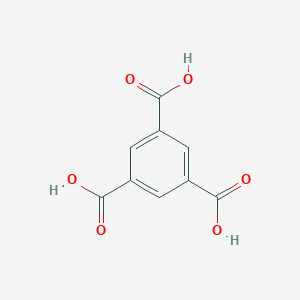
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)
